

6-Chloroisoquinolin-4-ol: Mechanism of Action & Technical Guide[1]

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Compound of Interest

Compound Name: 6-Chloroisoquinolin-4-ol

Cat. No.: B14002724

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Executive Summary

6-Chloroisoquinolin-4-ol (CAS: Variable by tautomer/salt, generic scaffold ref) represents a privileged substructure in drug discovery.[1] It combines the planar, DNA-intercalating potential of the isoquinoline core with a polar hydroxyl group at C4 and a lipophilic, electron-withdrawing chlorine at C6.

Primary Mechanistic Hypothesis:HIF-Prolyl Hydroxylase (HIF-PH) Inhibition. Structural analysis suggests this compound acts as a 2-oxoglutarate (2-OG) mimetic, chelating the active site Fe(II) of HIF-PH enzymes.[1] This inhibition prevents the degradation of HIF- α , leading to increased endogenous erythropoietin (EPO) production—a validated strategy for treating anemia.

Secondary Mechanistic Hypothesis:ATP-Competitive Kinase Inhibition. The isoquinoline nitrogen and C4-hydroxyl provide a "hinge-binding" motif capable of interacting with the ATP-binding pocket of various protein kinases.[1]

Structural Activity Relationship (SAR) Analysis

The biological activity of **6-Chloroisoquinolin-4-ol** is dictated by three critical structural domains:

Structural Feature	Chemical Property	Biological Function
Isoquinoline Nitrogen (N2)	Basic H-bond acceptor	Metal Chelation: Coordinates with Fe(II) in metalloenzymes (e.g., HIF-PH).[1] Hinge Binding: Forms H-bonds with kinase backbone residues.[1]
C4-Hydroxyl Group (-OH)	H-bond donor/acceptor	Active Site Anchor: Often mimics the co-substrate (2-oxoglutarate) in oxygenases. [1] Essential for bidentate chelation alongside N2.
C6-Chlorine Atom (-Cl)	Lipophilic, EWG	Metabolic Shield: Blocks CYP450 oxidation at the susceptible C6 position.[1] Hydrophobic Pocket Fill: Increases affinity for hydrophobic sub-pockets in enzyme active sites.

Detailed Mechanism of Action Hypotheses

Hypothesis A: HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

This is the most scientifically grounded hypothesis based on patent literature linking related isoquinolines to EPO induction.[1]

The Mechanism:

- Normal State: In the presence of oxygen, HIF-PH enzymes hydroxylate HIF- α transcription factors using Fe(II) and 2-oxoglutarate.[1] This marks HIF- α for ubiquitination and proteasomal degradation.[1]

- Inhibition: **6-Chloroisoquinolin-4-ol** enters the HIF-PH active site.^[1] The N2 and C4-OH form a bidentate chelate complex with the catalytic Fe(II) center, displacing 2-oxoglutarate.
- Result: HIF-PH is catalytically inactivated.^[1] HIF- α is stabilized, translocates to the nucleus, dimerizes with HIF- β , and binds to Hypoxia Response Elements (HREs).
- Outcome: Upregulation of downstream genes, primarily Erythropoietin (EPO), promoting red blood cell production.

Hypothesis B: Dual-Specificity Kinase Inhibition

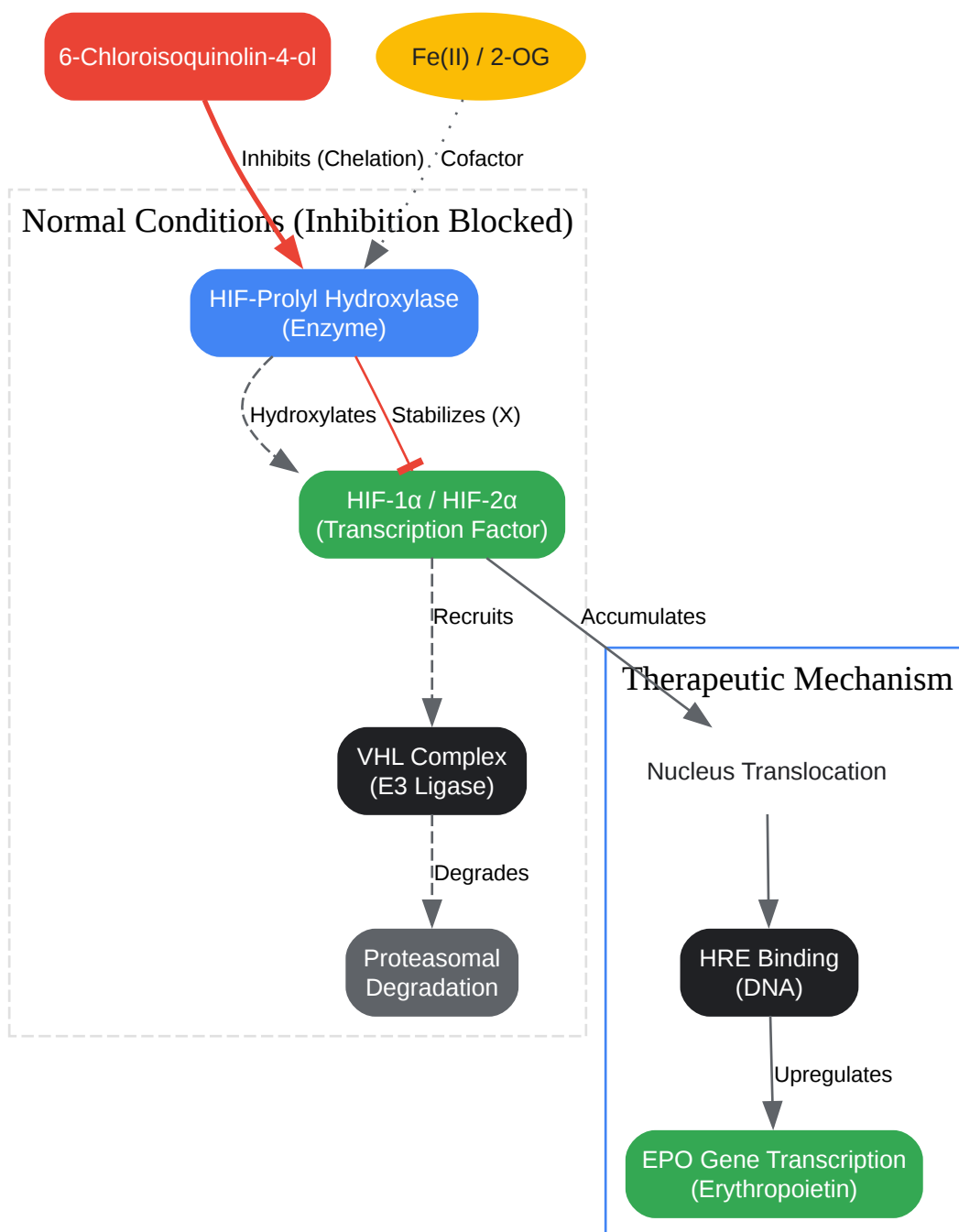
Isoquinolines are classical ATP-mimetics.^[1] The planar structure allows intercalation into the kinase ATP-binding cleft.

- Binding Mode: The C4-OH can act as a donor to the "gatekeeper" residue or the hinge region, while the aromatic core stacks with hydrophobic residues (e.g., Phe, Leu) in the pocket.
- Selectivity: The C6-Cl substituent likely dictates selectivity by clashing with or filling specific hydrophobic pockets (Back Pocket II) unique to certain kinases (e.g., ROCK, PKA, or specific Tyrosine Kinases).

Visualization of Signaling Pathways

Diagram 1: HIF-PH Inhibition Pathway

This diagram illustrates how **6-Chloroisoquinolin-4-ol** stabilizes HIF- α to induce EPO.^[1]



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Caption: Mechanism of HIF stabilization via competitive inhibition of the HIF-PH enzyme by **6-Chloroisoquinolin-4-ol**.^[1]

Experimental Protocols for Validation

To validate the biological activity of this compound, the following experimental workflows are recommended.

Protocol A: HIF-PH2 Fluorescence Polarization Assay

Objective: Determine the IC₅₀ of the compound against the HIF-PH2 enzyme.[1]

- Reagents: Recombinant HIF-PH2 enzyme, FAM-labeled HIF-1 α peptide substrate, Fe(II), 2-oxoglutarate.[1]
- Preparation: Dissolve **6-Chloroisoquinolin-4-ol** in DMSO (10 mM stock).
- Reaction:
 - Mix Enzyme buffer (20 mM Tris pH 7.5, 50 μ M FeSO₄, 100 μ M Ascorbate).
 - Add Compound (serial dilution 1 nM – 100 μ M).
 - Incubate 15 mins at RT.
 - Add FAM-peptide and 2-oxoglutarate.[1]
- Detection: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) after 60 mins.
- Analysis: A decrease in polarization indicates displacement/inhibition.

Protocol B: Cell-Based EPO Reporter Assay

Objective: Confirm cellular permeability and functional upregulation of EPO.[1]

- Cell Line: Hep3B or HeLa cells stably transfected with HRE-Luciferase reporter.[1]
- Treatment: Seed cells (10,000/well) in 96-well plates. Treat with compound for 24 hours.
- Controls: Positive control: Roxadustat (known HIF-PH inhibitor).[1] Negative control: DMSO 0.1%.
- Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

- Validation: Perform Western Blot on lysates for HIF-1 α protein accumulation.[1]

Synthetic Pathway Overview

The synthesis of **6-Chloroisoquinolin-4-ol** typically involves cyclization strategies that establish the pyridine ring onto a halogenated benzene core.[1]



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Caption: General synthetic route via Pomeranz-Fritsch cyclization followed by functionalization.

References

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